High-Potency α7 Nicotinic Acetylcholine Receptor Inhibition: Phosphorylated MARCKS ED Peptide vs. Shorter Peptides and Phospho-Mimetic Mutants
The phosphorylated MARCKS effector domain peptide (residues 151–175) potently inhibits α7 nicotinic acetylcholine receptors (nAChRs) with an IC₅₀ of 16 nM, as measured by two-electrode voltage-clamp in Xenopus laevis oocytes expressing recombinant α7 nAChRs [1]. In contrast, a shorter MARCKS peptide (residues 159–165) produces no detectable inhibition of α7 nAChR-mediated currents [2]. Furthermore, a phospho-mimetic MARCKS ED peptide in which four serine residues were replaced with aspartate residues was completely unable to inhibit α7 nAChR-mediated currents, demonstrating that aspartate substitution cannot functionally recapitulate authentic serine phosphorylation [1]. Inhibition was activity- and voltage-independent, and the MARCKS ED peptide did not block α-bungarotoxin binding, indicating a non-competitive mechanism distinct from classical α7 antagonists [1]. Inhibition extended to α4β2 and α2β2 nAChRs but with decreased potency relative to α7 [1].
| Evidence Dimension | Inhibition of α7 nAChR-mediated currents |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM (complete, dose-dependent inhibition) |
| Comparator Or Baseline | Shorter MARCKS peptide (159–165): no inhibition; Phospho-mimetic MARCKS ED peptide (Ser→Asp substitution): no inhibition |
| Quantified Difference | Qualitative loss of inhibitory activity (from IC₅₀ 16 nM to no detectable inhibition) for both comparators |
| Conditions | Two-electrode voltage-clamp; Xenopus laevis oocytes expressing recombinant α7 nAChRs; acetylcholine-evoked responses |
Why This Matters
This uniquely identifies the phosphorylated full-length effector domain as the only active species for α7 nAChR modulation, disqualifying shorter fragments and phospho-mimetic mutants as functional substitutes.
- [1] Gay EA, Klein RC, Melton MA, Blackshear PJ, Yakel JL. Inhibition of native and recombinant nicotinic acetylcholine receptors by the myristoylated alanine-rich C kinase substrate peptide. J Pharmacol Exp Ther. 2008;327(3):884-890. doi:10.1124/jpet.108.144758 View Source
- [2] Timofeeva OA, Eddins D, Yakel JL, Blackshear PJ, Levin ED. Hippocampal infusions of MARCKS peptides impair memory of rats on the radial-arm maze. Brain Res. 2010;1308:147-152. doi:10.1016/j.brainres.2009.10.040 View Source
